molecular formula C16H14N2O2 B3434368 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-41-8

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3434368
CAS No.: 898389-41-8
M. Wt: 266.29 g/mol
InChI Key: LDDHFWVCLWUROE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions. One common method includes the use of 2-aminopyridine and 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,2-a]pyridine scaffold is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-13-8-6-12(7-9-13)16-14(11-19)18-10-4-3-5-15(18)17-16/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHFWVCLWUROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197952
Record name 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898389-41-8
Record name 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898389-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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